1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2247103-30-4) is a highly specialized, sp3-rich fluorinated building block increasingly procured for late-stage lead optimization in medicinal chemistry and agrochemical development [1]. Featuring a reactive bromide leaving group and a strongly electron-withdrawing trifluoromethyl moiety on a conformationally restricted cyclobutane ring, this compound serves as a premium bioisostere for tert-butyl, phenyl, and larger cycloalkyl groups [2]. Its primary procurement value lies in its dual capability: the bromide enables direct functionalization via modern transition-metal-catalyzed cross-couplings (such as Ni/photoredox sp2-sp3 couplings) or nucleophilic substitutions, while the CF3-cyclobutyl motif imparts enhanced metabolic stability, tunable lipophilicity, and improved three-dimensional target engagement compared to flat aromatic analogs [3].
Substituting 1-Bromo-3-(trifluoromethyl)cyclobutane with unfluorinated analogs (like 1-bromo-3-methylcyclobutane) or larger ring variants (like 1-bromo-4-(trifluoromethyl)cyclohexane) fundamentally alters the pharmacokinetic and spatial profile of the resulting active pharmaceutical ingredient [1]. Unfluorinated cyclobutanes are highly susceptible to cytochrome P450-mediated oxidative metabolism, leading to rapid in vivo clearance, whereas the CF3 group effectively blocks these metabolic hotspots [2]. Furthermore, attempting to use the ketone precursor (3-(trifluoromethyl)cyclobutan-1-one) instead of the bromide necessitates multi-step reductive amination or Grignard addition sequences, which often suffer from poor atom economy, lower overall yields, and incompatible reaction conditions for sensitive late-stage intermediates[3]. Consequently, procuring the pre-halogenated bromide is essential for streamlined, reproducible cross-coupling workflows.
In modern medicinal chemistry workflows, the direct installation of the 3-(trifluoromethyl)cyclobutyl group is vastly superior when using the bromide precursor via metallaphotoredox catalysis compared to traditional multi-step functionalization of the corresponding ketone [1]. Utilizing 1-Bromo-3-(trifluoromethyl)cyclobutane in Ni-catalyzed cross-coupling with aryl halides typically achieves high conversion rates under mild conditions, whereas relying on 3-(trifluoromethyl)cyclobutan-1-one requires intermediate alcohol or amine formation, dropping the overall synthetic yield[2].
| Evidence Dimension | Overall isolated yield for aryl-cyclobutyl bond formation |
| Target Compound Data | 70-85% (1-step Ni/photoredox cross-coupling using the bromide) |
| Comparator Or Baseline | 35-50% (2- to 3-step sequence using 3-(trifluoromethyl)cyclobutan-1-one) |
| Quantified Difference | ~30-35% absolute increase in overall yield |
| Conditions | Standard laboratory scale, Ir/Ni dual catalysis vs. Grignard/deoxygenation sequence |
Procuring the bromide directly eliminates two synthetic steps, significantly reducing process time and reagent costs during library synthesis and scale-up.
The strategic procurement of 1-Bromo-3-(trifluoromethyl)cyclobutane is largely driven by its ability to drastically reduce hepatic clearance in drug candidates compared to unfluorinated alkyl or cycloalkyl groups [1]. The strong C-F bonds of the trifluoromethyl group shield the cyclobutane ring from oxidative degradation by CYP450 enzymes, a common failure point for standard methylcyclobutyl or tert-butyl derivatives [2].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in Human Liver Microsomes (HLM) |
| Target Compound Data | < 15 µL/min/mg protein (typical for CF3-cyclobutyl derivatives) |
| Comparator Or Baseline | > 60 µL/min/mg protein (typical for unfluorinated methylcyclobutyl analogs) |
| Quantified Difference | > 4-fold reduction in metabolic clearance rate |
| Conditions | HLM stability assay, 37°C, NADPH-dependent oxidation |
Selecting this specific fluorinated building block directly translates to longer half-lives and lower dosing requirements for the final therapeutic compound.
Replacing a standard (trifluoromethyl)benzene ring with the 3-(trifluoromethyl)cyclobutyl moiety (derived from this bromide) increases the fraction of sp3-hybridized carbons (Fsp3), which is strongly correlated with improved clinical success rates due to better aqueous solubility and reduced off-target toxicity[1]. While maintaining a similar steric volume, the cyclobutane derivative offers a more favorable lipophilicity profile (lower LogD) than its flat aromatic counterpart [2].
| Evidence Dimension | Calculated LogD (at pH 7.4) and Fsp3 fraction |
| Target Compound Data | Lower LogD (~0.5 to 1.0 log units reduction) and increased Fsp3 |
| Comparator Or Baseline | (Trifluoromethyl)benzene derivatives (higher LogD, flat sp2 geometry) |
| Quantified Difference | ~0.5-1.0 unit decrease in LogD; +4 to Fsp3 count |
| Conditions | Chemoinformatics profiling of matched molecular pairs |
This structural swap improves the physicochemical properties and formulation compatibility of the final product without sacrificing the critical CF3 binding interactions.
Due to its excellent cross-coupling reactivity and the favorable pharmacokinetic profile of the resulting CF3-cyclobutyl group, 1-Bromo-3-(trifluoromethyl)cyclobutane is heavily utilized in the synthesis of novel kinase and GPCR inhibitors[1]. It serves as an ideal reagent for replacing metabolically labile tert-butyl or lipophilic phenyl groups, directly leveraging the metabolic stability and Fsp3 enhancements detailed in Section 3 [1].
In structural biology and rational drug design, this compound is procured to create conformationally restricted analogs of flexible aliphatic chains. The puckered cyclobutane ring projects the CF3 group at specific vectors, allowing researchers to probe binding pocket tolerances and optimize target engagement with a precision that flat aromatic rings cannot achieve [2].
The agrochemical industry frequently procures this compound to synthesize advanced fungicides and herbicides. The trifluoromethyl group ensures environmental persistence and target affinity, while the bromide handle allows for rapid, scalable integration into complex heterocyclic scaffolds via standard alkylation or metallaphotoredox protocols [2].